

Allosteric Inhibition of TYK2: A Technical Guide to Novel Compounds

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Compound of Interest

Compound Name: Tyk2-IN-18-d3

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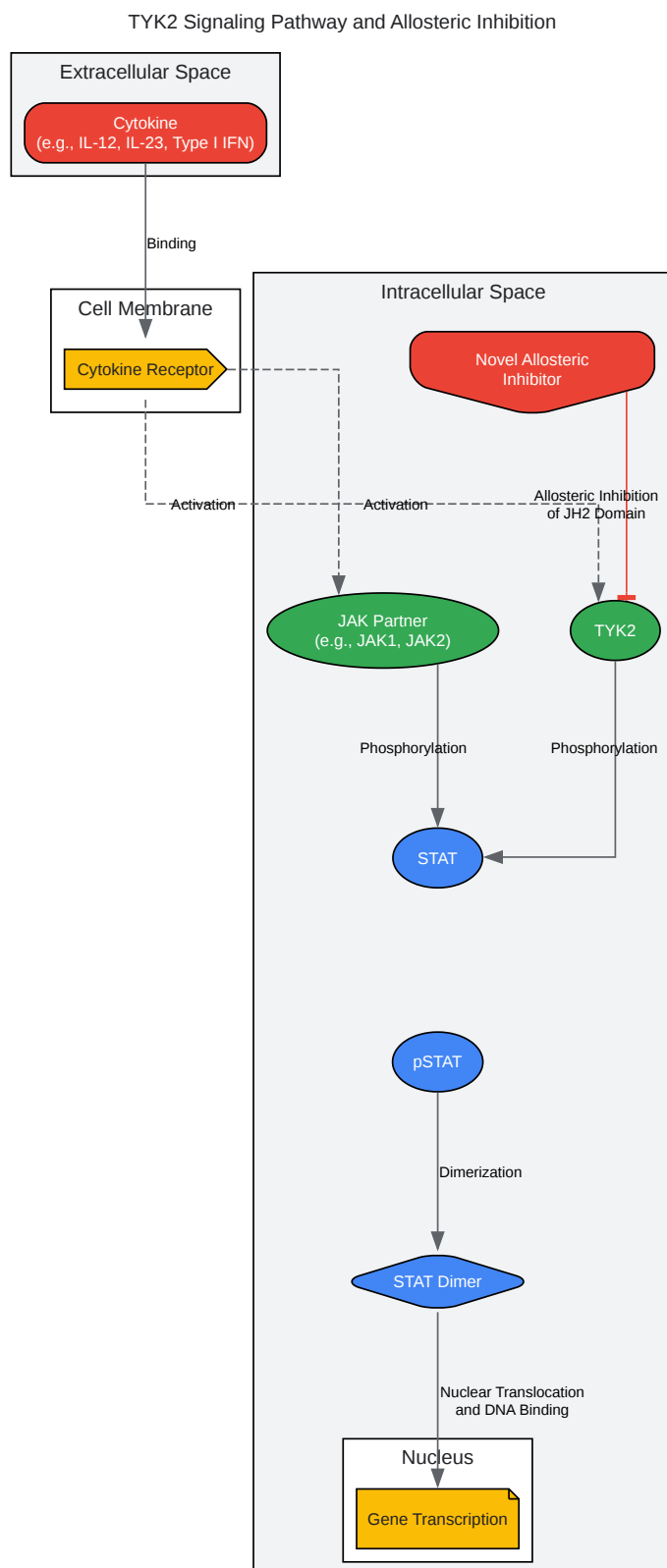
Introduction

Tyrosine kinase 2 (TYK2), a member of the Janus kinase (JAK) family, is a critical mediator of cytokine signaling pathways implicated in a range of autoimmune and inflammatory diseases. [1][2] TYK2 is involved in the signal transduction of key cytokines such as interleukin-23 (IL-23), interleukin-12 (IL-12), and type I interferons (IFNs). [1][3] Consequently, TYK2 has emerged as a promising therapeutic target. [4] Traditional approaches to inhibiting JAK family members have focused on the highly conserved ATP-binding site within the catalytic (JH1) domain, often leading to a lack of selectivity and off-target effects. A novel and highly selective approach involves the allosteric inhibition of TYK2 by targeting its regulatory pseudokinase (JH2) domain.

Small molecules that bind to the JH2 domain stabilize TYK2 in an inactive conformation, preventing its activation and subsequent downstream signaling. This mechanism offers significantly improved selectivity over other JAK family members due to the lower sequence homology in the JH2 domain compared to the JH1 domain. This guide provides an in-depth technical overview of the allosteric inhibition of TYK2 by novel compounds, presenting key quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

TYK2 Signaling Pathway and Allosteric Inhibition

TYK2, in partnership with other JAKs, associates with the intracellular domains of cytokine receptors. Upon cytokine binding, the receptors dimerize, leading to the trans-activation of the associated JAKs. Activated TYK2 then phosphorylates downstream Signal Transducer and Activator of Transcription (STAT) proteins. These phosphorylated STATs form dimers, translocate to the nucleus, and modulate the transcription of target genes involved in inflammatory and immune responses. Allosteric inhibitors targeting the JH2 domain interrupt this cascade at its inception by preventing the initial activation of TYK2.



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A diagram of the TYK2 signaling cascade and the point of intervention for allosteric inhibitors.

Quantitative Data on Novel Allosteric TYK2 Inhibitors

The development of selective allosteric TYK2 inhibitors has led to several promising compounds. Their potency and selectivity are typically characterized through a variety of biochemical and cellular assays. The half-maximal inhibitory concentration (IC₅₀) is a key metric for potency, representing the concentration of an inhibitor required to reduce a specific biological or biochemical function by 50%.

Compound	Target/Assay	IC50 (nM)	Selectivity vs. other JAKs	Reference
Deucravacitinib (BMS-986165)	TYK2 JH2 Domain Binding	0.2	Highly selective over JAK1/2/3 (>10,000 nM in cellular assays)	
IL-12/IFN- γ induced signaling (Whole Blood)	5	~56- to 120-fold more potent than tofacitinib, upadacitinib, and baricitinib at inhibiting TYK2		
QL-1200186	TYK2 JH2 Domain Binding	0.06	164-fold greater selectivity for TYK2 JH2 over JAK1 JH2	
IL-23 induced pSTAT3 (Human Th17 cells)	Dose-dependent inhibition	Highly selective vs. JAK1/2/3 signaling pathways		
IL-12 induced IFN γ (NK92 cells)	High potency	No inhibitory activity against TYK2 JAK1/2/3 JH1 kinases		
ATMW-DC	TYK2 JH2 Domain Binding	0.012	\geq 350-fold selectivity over JAK1, 2, or 3 in biochemical binding assays	
IL-12-induced pSTAT4	18	>460-fold selectivity over JAK1/2-signaling cytokines (IL- 6/pSTAT3 and		

		GM-CSF/pSTAT5)	
Compound 1 (BMS)	TYK2 JH2 Domain Binding (HTRF)	0.2	No activity against JH1 domains of TYK2, JAK1, JAK2 (IC50 > 10 μ M)
IL-23/IFN α signaling (Cellular Reporter)	5	High kinome selectivity against a panel of 249 kinases	
IL-23/IFN α signaling (Human Whole Blood)	13		

Experimental Protocols

A variety of in vitro and in vivo assays are employed to characterize the potency, selectivity, and mechanism of action of novel allosteric TYK2 inhibitors.

Biochemical Assays

These assays assess the direct interaction of the compound with the TYK2 protein or its domains.

- TYK2 JH2 Domain Binding Assay (e.g., HTRF, SPA, Probe Displacement):
 - Principle: To quantify the binding affinity of a compound to the isolated TYK2 pseudokinase (JH2) domain. These assays often rely on a competitive binding format where the test compound displaces a labeled tracer from the JH2 domain.
 - Methodology:

- Recombinant human TYK2 JH2 domain and a fluorescently labeled tracer that binds to the JH2 domain are prepared.
- A fixed concentration of the TYK2 JH2 domain and the fluorescent tracer are incubated with serial dilutions of the test compound in a microplate.
- The binding of the fluorescent tracer to the JH2 domain is measured using a suitable detection method, such as Homogeneous Time-Resolved Fluorescence (HTRF) or Scintillation Proximity Assay (SPA).
- The IC50 value is determined by plotting the signal against the inhibitor concentration.
- Kinase Activity Assay (e.g., Z'-LYTE™, ADP-Glo™):
 - Principle: To measure the ability of a compound to inhibit the catalytic activity of the TYK2 JH1 domain. This is often used to confirm that allosteric inhibitors do not directly target the ATP-binding site.
 - Methodology:
 - Serially diluted test compounds are added to a 384-well plate.
 - A kinase reaction mixture containing the recombinant TYK2 enzyme, a specific peptide substrate, and ATP is added.
 - The reaction is incubated at room temperature for a defined period (e.g., 1 hour).
 - A development solution is added to stop the reaction and generate a detectable signal (e.g., fluorescence, luminescence) that is inversely proportional to the kinase activity.
 - The signal is read on a plate reader, and IC50 values are calculated.

Cellular Assays

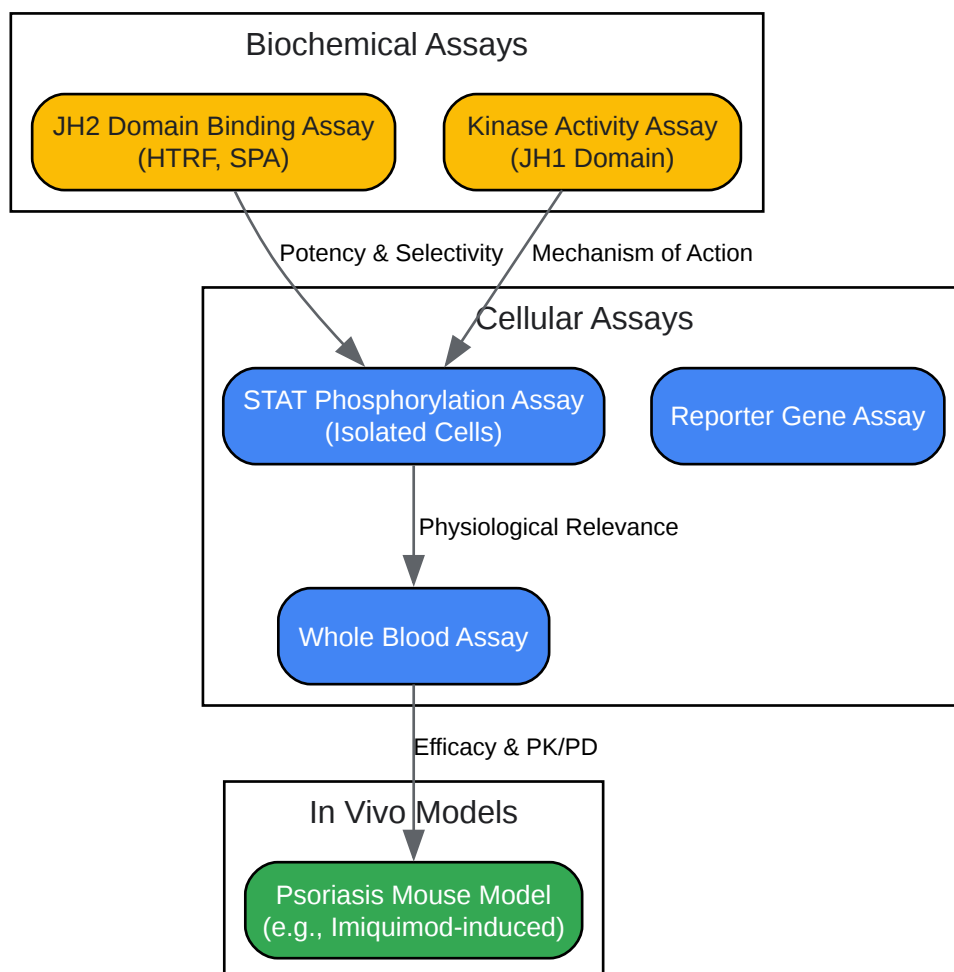
These assays evaluate the inhibitor's effect on TYK2 signaling within a cellular context.

- STAT Phosphorylation Assay (e.g., Western Blot, Flow Cytometry):

- Principle: To assess the ability of an inhibitor to block cytokine-induced phosphorylation of downstream STAT proteins.
- Methodology:
 - Immune cells (e.g., peripheral blood mononuclear cells (PBMCs), NK-92 cells, or specific T-cell lines) are pre-incubated with various concentrations of the inhibitor.
 - The cells are then stimulated with a specific cytokine (e.g., IL-12, IL-23, or IFN- α) to activate the TYK2 pathway.
 - After a short incubation period, the cells are lysed (for Western Blot) or fixed and permeabilized (for Flow Cytometry).
 - The levels of phosphorylated STATs (e.g., pSTAT3, pSTAT4) are detected using specific antibodies.
 - The results are quantified to determine the dose-dependent inhibition of STAT phosphorylation.
- Human Whole Blood Assay:
 - Principle: To determine the functional selectivity of an inhibitor in a more physiologically relevant matrix by measuring the inhibition of cytokine-induced STAT phosphorylation or cytokine production in human whole blood.
 - Methodology:
 - Aliquots of fresh human whole blood are pre-incubated with a range of inhibitor concentrations.
 - The blood is then stimulated with a cytokine cocktail relevant to different JAK pathways (e.g., IL-12 for TYK2/JAK2, IL-6 for JAK1/JAK2, GM-CSF for JAK2/JAK2).
 - Following stimulation, red blood cells are lysed, and white blood cells are fixed and permeabilized.

- The phosphorylation of specific STATs in different immune cell populations is measured by flow cytometry using phospho-specific antibodies.
- Alternatively, the production of downstream cytokines like IFN- γ can be measured in the plasma.

General Experimental Workflow for TYK2 Allosteric Inhibitor Evaluation



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